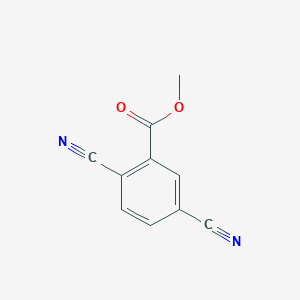

Methyl 2,5-dicyanobenzoate

Beschreibung

Methyl 2,5-dicyanobenzoate (CAS: 714237-94-2) is an aromatic ester with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol. It features two cyano (-CN) groups at the 2- and 5-positions of the benzene ring and a methyl ester (-COOCH₃) at the 1-position. This compound is structurally related to derivatives such as 6-cyanophthalide (CAS: 793-30-8), which shares a nitrile-substituted aromatic framework .

The cyano groups confer strong electron-withdrawing effects, enhancing the electrophilicity of the ester group and making it reactive toward nucleophilic attack.

Eigenschaften

IUPAC Name |

methyl 2,5-dicyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUXZERFSVCPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717156 | |

| Record name | Methyl 2,5-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714237-94-2 | |

| Record name | Methyl 2,5-dicyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,5-dicyanobenzoate can be synthesized through various methods. One common method involves the esterification of 2,5-dicyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct cyanation of methyl 2,5-dibromobenzoate using a cyanating agent like copper(I) cyanide (CuCN) under palladium-catalyzed conditions

Industrial Production Methods

Industrial production of methyl 2,5-dicyanobenzoate often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient production of this compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-dicyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dicyanobenzoic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various nucleophiles.

Reduction: 2,5-diaminobenzoate.

Hydrolysis: 2,5-dicyanobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5-dicyanobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial activities.

Wirkmechanismus

The mechanism of action of methyl 2,5-dicyanobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between methyl 2,5-dicyanobenzoate and its analogs:

Key Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The cyano groups in methyl 2,5-dicyanobenzoate strongly deactivate the aromatic ring, increasing the ester's susceptibility to nucleophilic substitution or hydrolysis compared to analogs with weaker EWGs (e.g., -Cl in methyl 2,5-dichlorobenzoate) . Halogenated Derivatives: Methyl 2,5-dichloro-3-iodobenzoate (with -Cl and -I) exhibits enhanced steric bulk and polarizability due to iodine, making it useful in X-ray crystallography studies .

Functional Group Diversity

- Hydroxyl vs. Cyano Groups: Methyl 2,5-dihydroxybenzoate’s -OH groups enable hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic cyano analog. However, its chelating properties limit use in flavor/fragrance industries .

- Amino vs. Cyano Groups: Ethyl 2,5-diaminobenzoate’s -NH₂ groups are nucleophilic, favoring participation in condensation reactions (e.g., polyamide synthesis), whereas cyano groups are electrophilic .

Biologische Aktivität

Methyl 2,5-dicyanobenzoate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Antimicrobial Properties

Research has indicated that methyl 2,5-dicyanobenzoate exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study conducted on its efficacy demonstrated that it inhibited the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that methyl 2,5-dicyanobenzoate can induce apoptosis in cancer cells. In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM after 48 hours of exposure. This suggests potential applications in cancer therapy.

The mechanism by which methyl 2,5-dicyanobenzoate exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress is implicated in the induction of apoptosis through mitochondrial pathways. Further studies are required to elucidate the precise molecular mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing methyl 2,5-dicyanobenzoate was tested against skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 72 hours of treatment, supporting its use as a topical antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A laboratory study investigated the effects of methyl 2,5-dicyanobenzoate on MCF-7 breast cancer cells. The compound was found to activate caspase-3 and caspase-9 pathways, indicating its role in promoting apoptosis. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 10% to 50% upon treatment with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.